2-(2,5-Difluorophenyl)acetaldehyde
CAS No.: 109346-82-9
Cat. No.: VC7042405
Molecular Formula: C8H6F2O
Molecular Weight: 156.132
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 109346-82-9 |
---|---|
Molecular Formula | C8H6F2O |
Molecular Weight | 156.132 |
IUPAC Name | 2-(2,5-difluorophenyl)acetaldehyde |
Standard InChI | InChI=1S/C8H6F2O/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,4-5H,3H2 |
Standard InChI Key | GZVXJONLNJQELG-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1F)CC=O)F |
Introduction
2-(2,5-Difluorophenyl)acetaldehyde is an organic compound characterized by its aldehyde functional group attached to a phenyl ring that contains two fluorine substituents at the 2 and 5 positions. Its molecular formula is C9H8F2O, and it has a molecular weight of approximately 188.16 g/mol. This compound is notable for its unique structural features, which contribute to its chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.
Synthesis Methods
The synthesis of 2-(2,5-Difluorophenyl)acetaldehyde can be achieved through several methods, although specific detailed procedures are not widely documented in the available literature. Generally, aromatic aldehydes like this compound are synthesized using methods such as the Friedel-Crafts acylation followed by reduction, or through the oxidation of corresponding alcohols.
Potential Applications
2-(2,5-Difluorophenyl)acetaldehyde has potential applications in various fields due to its unique structural characteristics. Its fluorine substituents can enhance biological activity, making it a candidate for pharmaceutical research. Additionally, its reactivity profile may be useful in the synthesis of complex molecules for agrochemical applications.
Compound | Structural Features | Unique Properties |
---|---|---|
2-(2,5-Difluorophenyl)acetaldehyde | Two fluorine atoms on phenyl ring | Potential anti-cancer activity |
2-(4-Fluorophenyl)acetaldehyde | One fluorine atom on phenyl ring | Similar reactivity but different selectivity |
3-(3-Fluorophenyl)propionaldehyde | Fluorine atom on different position | May exhibit different biological properties |
Safety Considerations
Handling 2-(2,5-Difluorophenyl)acetaldehyde requires caution due to the lack of specific safety data. General safety considerations for aromatic aldehydes include wearing protective gear and ensuring proper ventilation to avoid exposure to potentially irritating vapors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume